(Cyclobutylideneamino)urea
Description
(Cyclobutylideneamino)urea is a urea derivative characterized by a cyclobutylideneamino group attached to the urea backbone. Its precise molecular structure includes a strained four-membered cyclobutane ring fused with an amino-urea moiety, which confers unique steric and electronic properties. Such compounds are of interest in medicinal and agrochemical research due to their ability to modulate biological interactions through urea’s hydrogen-bonding motifs and the steric effects of cyclic substituents .
Properties
CAS No. |
70334-99-5 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(cyclobutylideneamino)urea |
InChI |
InChI=1S/C5H9N3O/c6-5(9)8-7-4-2-1-3-4/h1-3H2,(H3,6,8,9) |
InChI Key |
DIZPYQARTAYURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylideneamino)urea typically involves the reaction of cyclobutylideneamine with urea under controlled conditions. One common method is the nucleophilic addition of cyclobutylideneamine to urea in the presence of a catalyst. This reaction can be carried out in aqueous or organic solvents, depending on the desired purity and yield of the product .
Industrial Production Methods
Industrial production of (Cyclobutylideneamino)urea may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylideneamino)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
(Cyclobutylideneamino)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (Cyclobutylideneamino)urea involves its interaction with specific molecular targets, leading to various biological effects. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of (Cyclobutylideneamino)urea and its analogs:
Key Findings :
Ring Size and Steric Effects: The cyclobutane ring in (Cyclobutylideneamino)urea introduces significant ring strain compared to larger cyclic analogs like (cyclododecylideneamino)urea. This strain may reduce thermodynamic stability but enhance reactivity in specific chemical reactions .
Lipophilicity (XLogP3): (Cyclododecylideneamino)urea exhibits higher lipophilicity (XLogP3 = 3.4) due to its large hydrophobic cyclododecane ring, making it more membrane-permeable than the smaller cyclobutyl derivative (estimated XLogP3 ~1.2) .
Hydrogen-Bonding Capacity: The carbamoylhydrazinylidene-substituted analog (CAS 73806-30-1) has four hydrogen bond donors and five acceptors, enabling stronger interactions with polar targets compared to simpler urea derivatives .
Agricultural Relevance :
- Urea derivatives with bulky substituents (e.g., 3-cyclohexyl-1,1-diisobutylurea) are less water-soluble but may act as slow-release nitrogen sources in fertilizers, as seen in studies on urea-gypsum-bio-compost mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
